molecular formula C21H25NO B5435451 1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPAN-1-ONE

1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPAN-1-ONE

Cat. No.: B5435451
M. Wt: 307.4 g/mol
InChI Key: DJJAZMCVPBKKDS-UHFFFAOYSA-N
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Description

1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPAN-1-ONE is an organic compound that belongs to the class of tetrahydroquinolines It is characterized by a quinoline core structure with various substituents, including trimethyl and phenyl groups

Preparation Methods

The synthesis of 1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPAN-1-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline and phenylacetone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings.

    Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives with different substituents.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the molecule.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPAN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPAN-1-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPAN-1-ONE can be compared with other similar compounds:

    Similar Compounds: Examples include 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline and phenylacetone derivatives.

    Uniqueness: The presence of both trimethyl and phenyl groups in the quinoline core structure makes this compound unique, contributing to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-5-19(23)22-18-14-10-9-13-17(18)21(4,15-20(22,2)3)16-11-7-6-8-12-16/h6-14H,5,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJAZMCVPBKKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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